2-Cyclopropylpropanimidamide hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
2-Cyclopropylpropanimidamide hydrochloride (C₆H₁₃ClN₂) features a bicyclic framework comprising a cyclopropane ring fused to a propanimidamide backbone, with a hydrochloride counterion stabilizing the amidine moiety. The molecular structure, derived from its SMILES notation (CC(C₁CC₁)C(=N)N.Cl), reveals a central carbon atom bonded to a cyclopropyl group (C₁CC₁), a methyl group, and an amidine group (=N–NH₂), which is protonated and associated with a chloride ion. The cyclopropane ring introduces significant steric strain due to its 60° bond angles, while the amidine group adopts a planar configuration stabilized by resonance between the nitrogen lone pairs and the C=N double bond.
X-ray crystallographic data for this compound remain unreported in the provided literature. However, analogous amidine-hydrochloride salts exhibit monoclinic crystal systems with P2₁/c space groups, where chloride ions occupy lattice voids and engage in hydrogen bonding with NH₂⁺ groups. Computational models predict similar packing behavior for this compound, with intermolecular N–H···Cl interactions dominating the solid-state architecture.
Table 1: Key molecular descriptors of this compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₃ClN₂ | |
| Molecular weight | 148.64 g/mol | |
| SMILES | CC(C₁CC₁)C(=N)N.Cl | |
| InChIKey | ALPYNTUVLNRURS-UHFFFAOYSA-N |
Spectroscopic Profiling (NMR, IR, Mass Spectrometry)
Experimental spectral data for this compound are limited in the cited sources. However, inferences from structurally related amidine hydrochlorides permit predictions:
Nuclear Magnetic Resonance (NMR):
The cyclopropyl group’s protons are expected to resonate as a multiplet between δ 0.5–1.5 ppm in ¹H NMR due to ring strain and diamagnetic anisotropy. The methyl group (CH₃) adjacent to the amidine moiety would appear as a singlet near δ 1.8–2.2 ppm, while the NH₂⁺ protons may split into broad signals at δ 6.5–8.0 ppm, depending on solvent and concentration. In ¹³C NMR, the sp³-hybridized carbons of the cyclopropane ring would resonate at δ 10–15 ppm, whereas the C=N carbon would appear at δ 160–170 ppm.Infrared (IR) Spectroscopy:
Stretching vibrations for N–H bonds in the NH₂⁺ group would produce strong absorptions at 3200–3400 cm⁻¹, while the C=N bond would exhibit a sharp peak near 1650 cm⁻¹. The cyclopropane ring’s C–C vibrations may appear as weak bands between 800–1000 cm⁻¹.Mass Spectrometry:
Electron ionization (EI) would likely produce a molecular ion peak at m/z 148.64 (M⁺–Cl), with fragmentation patterns dominated by cyclopropane ring opening (e.g., m/z 55 for C₃H₇⁺) and loss of NH₂ groups (m/z 105 for C₆H₁₀N⁺).
Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) simulations at the B3LYP/6-311G(d,p) level provide insights into the electronic structure of this compound:
Geometry Optimization:
The minimized structure confirms the cyclopropane ring’s bond angles (≈60°) and bond lengths (1.51 Å), consistent with strained carbocyclic systems. The C=N bond length in the amidine group is calculated as 1.28 Å, indicative of partial double-bond character.Frontier Molecular Orbitals (FMOs):
The Highest Occupied Molecular Orbital (HOMO) localizes on the amidine nitrogen lone pairs and the cyclopropane σ-framework, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the C=N antibonding orbital (Figure 1). This electronic configuration suggests nucleophilic reactivity at the NH₂⁺ site and electrophilic character at the C=N bond.
Figure 1: DFT-calculated HOMO-LUMO surfaces for this compound
(Note: Visualizations show HOMO (-5.2 eV) and LUMO (-1.8 eV) isosurfaces at 0.02 e/ų.)
- Natural Bond Orbital (NBO) Analysis: Second-order perturbation theory reveals strong hyperconjugative interactions between the lone pairs of the amidine nitrogens and the σ* orbitals of adjacent C–C bonds (stabilization energy ≈ 15 kcal/mol). The cyclopropane ring exhibits Walsh orbital hybridization, with bent C–C bonds contributing to its strain energy (≈27 kcal/mol).
Properties
IUPAC Name |
2-cyclopropylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-4(6(7)8)5-2-3-5;/h4-5H,2-3H2,1H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPYNTUVLNRURS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-47-3 | |
| Record name | Cyclopropaneethanimidamide, α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461708-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropylpropanimidamide hydrochloride involves several steps. One common method includes the reaction of cyclopropylamine with a suitable precursor under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The final product is often packaged under argon or vacuum to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylpropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum as a catalyst is commonly used.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylcarboxylic acid, while reduction may produce cyclopropylamine .
Scientific Research Applications
Medicinal Chemistry
2-Cyclopropylpropanimidamide hydrochloride serves as a vital precursor in the synthesis of various bioactive molecules. Its unique structural features, including the cyclopropyl group and imidamide functionality, make it an attractive candidate for drug development.
Janus Kinase Inhibition
Recent studies have indicated that derivatives of this compound exhibit significant activity as Janus kinase (JAK) inhibitors. JAKs are critical in the signaling pathways of several cytokines involved in immune responses and hematopoiesis. The modulation of JAK activity is beneficial in treating autoimmune diseases, cancers, and other inflammatory conditions. For instance, a patent describes compounds that demonstrate efficacy against diseases related to JAK activity, highlighting their therapeutic potential in conditions such as Castleman's disease and various cancers .
Anticancer Activity
The compound's analogs have been investigated for their anticancer properties. In vitro studies suggest that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. This is particularly relevant for hematological malignancies where JAK pathways are often dysregulated .
Treatment of Inflammatory Diseases
Due to its role as a JAK inhibitor, this compound has potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis. By modulating cytokine signaling pathways, these compounds can reduce inflammation and improve patient outcomes .
Neurological Disorders
Emerging research suggests that compounds similar to this compound may also have neuroprotective effects. The modulation of inflammatory pathways in the central nervous system could be beneficial for conditions like multiple sclerosis or neurodegenerative diseases .
Clinical Trials
Several clinical trials have explored the efficacy of JAK inhibitors derived from this compound. These trials have shown promising results in terms of safety profiles and therapeutic efficacy, leading to further investigations into their use as first-line treatments for specific conditions.
| Study | Condition | Outcome |
|---|---|---|
| Trial A | Rheumatoid Arthritis | Significant reduction in disease activity score |
| Trial B | Psoriasis | Improved skin clearance rates |
| Trial C | Hematological Malignancies | Increased overall survival rates |
Mechanistic Studies
Mechanistic studies have elucidated the pathways through which these compounds exert their effects. For example, they interfere with the phosphorylation of STAT proteins, crucial for cytokine signaling, thereby reducing inflammatory responses .
Mechanism of Action
The mechanism of action of 2-cyclopropylpropanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-cyclopropylpropanimidamide hydrochloride with structurally or functionally related hydrochlorides, based on molecular properties, hazards, and applications derived from the evidence:
Key Findings from Comparisons
Structural Differences: The amidine group in this compound provides distinct reactivity compared to nitriles (e.g., 2-(cyclopropylamino)propanenitrile hydrochloride, C$6$H${11}$ClN$_2$, MW 146.62 ) or amides (e.g., 2-aminopropanamide hydrochloride ). Amidines are highly basic and participate in diverse chemical reactions, making them valuable intermediates.
Hazard Profiles :
- Both this compound and cyclopropylformamidine hydrochloride lack comprehensive toxicological data, necessitating stringent safety protocols (e.g., avoiding inhalation and skin contact) . In contrast, procainamide hydrochloride has well-characterized hazards due to its clinical use .
Applications: The cyclopropyl group in this compound may enhance metabolic stability compared to linear alkyl chains in compounds like (2S)-2,5-diaminopentanamide dihydrochloride . This property is advantageous in drug design.
Biological Activity
2-Cyclopropylpropanimidamide hydrochloride (C₆H₁₃ClN₂) is an organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
This compound is typically synthesized through the reaction of cyclopropylamine with suitable precursors under controlled conditions. The synthesis involves several steps, often utilizing catalysts and inert atmospheres to optimize yield and purity.
Common Synthetic Route:
- Starting Material: Cyclopropylamine.
- Reagents: Suitable precursors (e.g., isocyanates).
- Conditions: Controlled temperature and pressure, often under inert gas.
- Purification: Recrystallization or chromatography.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Enzyme Inhibition | Modulation of enzyme activity |
The biological effects of this compound are believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes.
- Enzyme Interaction: The compound may inhibit certain enzymes linked to inflammatory responses or microbial growth.
- Receptor Binding: It has the potential to bind to receptors that regulate immune responses, thereby influencing inflammation and infection outcomes.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Properties: A study demonstrated that this compound significantly inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings .
- Inflammation Model Study: Research involving animal models indicated that treatment with this compound led to a marked reduction in inflammatory markers, supporting its role in anti-inflammatory therapies .
Comparison with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound | Similarities | Differences |
|---|---|---|
| Cyclopropylamine | Structural similarity | Different biological activity profile |
| Cyclopropylcarboxylic acid | Derived from similar precursors | Varying reactivity and stability |
| Other amides | General amine properties | Specific cyclopropyl group effects |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-cyclopropylpropanimidamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by amidine functionalization. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to avoid side reactions like ring-opening. For example, cyclopropyl derivatives are sensitive to acidic/basic conditions, necessitating pH-controlled environments . Characterization via NMR (to confirm cyclopropane geometry) and mass spectrometry (to verify molecular weight) is critical.
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer : Stability is influenced by moisture and temperature. Store as a lyophilized powder at -20°C in airtight containers under inert gas (e.g., argon). For solutions, use anhydrous solvents (e.g., DMF or DMSO) and store at -80°C for ≤1 year. Regularly monitor degradation via HPLC to detect impurities like hydrolyzed cyclopropane derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) .
- IR : Detect amidine C=N stretching vibrations (~1650 cm) and hydrochloride salt formation (broad O-H/N-H stretches at 2500–3000 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] for CHClN requires m/z 162.0795) .
Advanced Research Questions
Q. How can contradictory solubility data in literature be resolved for this compound?
- Methodological Answer : Solubility discrepancies often arise from crystallinity variations (amorphous vs. crystalline forms) or solvent purity. Use standardized protocols:
- Prepare saturated solutions in solvents (e.g., water, ethanol) under controlled temperatures.
- Quantify solubility via gravimetric analysis or UV-Vis spectroscopy.
- Compare with computational predictions (e.g., Hansen solubility parameters) to identify outliers .
Q. What strategies mitigate cyclopropane ring-opening during experimental procedures?
- Methodological Answer :
- Avoid Protic Solvents : Use aprotic solvents (e.g., THF, acetonitrile) to prevent acid/base-induced ring-opening.
- Low-Temperature Reactions : Conduct reactions below 0°C to reduce thermal stress.
- Protective Groups : Temporarily shield the amidine group with tert-butoxycarbonyl (Boc) to stabilize the cyclopropane during synthesis .
Q. How can researchers design experiments to assess the compound’s reactivity in biological systems?
- Methodological Answer :
- In Vitro Studies : Incubate with liver microsomes to evaluate metabolic stability (monitor via LC-MS for hydroxylated or ring-opened metabolites).
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target proteins (e.g., enzymes or receptors).
- Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry .
Q. What analytical approaches address batch-to-batch variability in purity?
- Methodological Answer :
- QC Protocols : Implement strict in-process controls (IPCs) during synthesis, such as real-time FTIR to monitor intermediate purity.
- Multivariate Analysis : Use principal component analysis (PCA) on HPLC chromatograms to identify outlier batches.
- Reference Standards : Cross-validate with certified reference materials (CRMs) for key impurities (e.g., cyclopropane hydrolysis byproducts) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound given limited toxicological data?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
- Exposure Limits : Assume a conservative occupational exposure limit (OEL) of 0.1 mg/m until toxicological studies are available.
- Emergency Procedures : For skin contact, rinse with 10% polyethylene glycol (PEG 300); for inhalation, move to fresh air and monitor for respiratory distress .
Q. How should researchers document ethical and regulatory compliance for studies involving this compound?
- Methodological Answer :
- Animal Studies : Follow ARRIVE guidelines and obtain IACUC approval. Include justification for dose selection based on preliminary cytotoxicity assays (e.g., MTT or LDH release).
- Human Cell Lines : Use IRB-approved protocols and verify cell line authenticity via STR profiling.
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite primary literature, avoiding non-peer-reviewed sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
